molecular formula C24H22 B14305283 1,1',1''-(Hexa-1,3-diene-1,2,4-triyl)tribenzene CAS No. 114391-96-7

1,1',1''-(Hexa-1,3-diene-1,2,4-triyl)tribenzene

Cat. No.: B14305283
CAS No.: 114391-96-7
M. Wt: 310.4 g/mol
InChI Key: QEEGVLGTBCQRQS-UHFFFAOYSA-N
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Description

1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is an organic compound characterized by its unique structure, which includes three benzene rings connected by a hexa-1,3-diene-1,2,4-triyl linkage. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of solvents and purification techniques such as recrystallization or chromatography is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and other oxygenated compounds.

    Reduction: Saturated derivatives with single bonds.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene has several applications in scientific research:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene exerts its effects involves its conjugated system, which allows for electron delocalization. This delocalization can interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexa-1,3-diene: Another conjugated diene with similar reactivity.

    1,3-Butadiene: A simpler conjugated diene used in polymer synthesis.

    Hexachlorobutadiene: A chlorinated derivative with distinct chemical properties.

Uniqueness: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is unique due to its tri-benzene structure, which provides a larger conjugated system compared to simpler dienes. This extended conjugation enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

114391-96-7

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

1,4-diphenylhexa-1,3-dien-2-ylbenzene

InChI

InChI=1S/C24H22/c1-2-21(22-14-8-4-9-15-22)19-24(23-16-10-5-11-17-23)18-20-12-6-3-7-13-20/h3-19H,2H2,1H3

InChI Key

QEEGVLGTBCQRQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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